Lipophilicity Advantage vs. Shorter Alkoxy Analogues
The computed XLogP3 of 1448135-02-1 is 2.9 [1]. In the methylpyrimidine sulfonylpiperazine series, substituting the butoxy group with a shorter alkoxy chain (e.g., methoxy) reduces logP by approximately 0.8–1.2 units based on additive fragment contributions, substantially altering membrane permeability and non-specific binding profiles. Although direct experimental logP measurements for this precise analogue pair are not publicly available, the class‑level SAR indicates that the butoxy chain is critical for achieving balanced lipophilicity in cell‑based antibacterial assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Hypothetical 4‑methoxyphenyl analogue (estimated XLogP3 ≈ 1.7–2.1 based on fragment contribution) — no experimental data available for the exact comparator. |
| Quantified Difference | ΔXLogP3 ≈ 0.8–1.2 |
| Conditions | Computed by XLogP3 3.0 (PubChem); comparator estimate derived from additive fragment constants (CLOGP method). |
Why This Matters
The higher lipophilicity of the butoxy derivative predicts improved passive membrane permeability and distinct intracellular accumulation kinetics relative to shorter-chain analogues, a decisive factor when selecting a probe for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 71795081, 4-(4-((4-Butoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine. National Center for Biotechnology Information (2026). https://pubchem.ncbi.nlm.nih.gov/compound/1448135-02-1 (accessed Apr 29, 2026). View Source
- [2] Mohan, N. R.; Sreenivasa, S.; Manojkumar, K. E.; Rao, T. M. C.; Thippeswamy, B. S.; Suchetan, P. A. Synthesis, Antibacterial, Anthelmintic and Anti-Inflammatory Studies of Novel Methylpyrimidine Sulfonyl Piperazine Derivatives. J. Braz. Chem. Soc. 2014, 25 (6), 1012‑1020. https://doi.org/10.5935/0103-5053.20140073. View Source
